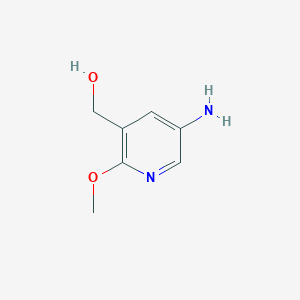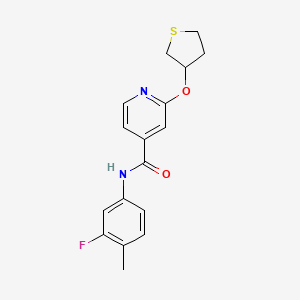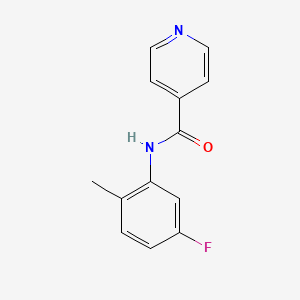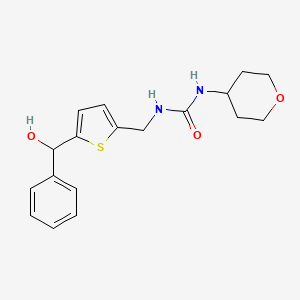![molecular formula C14H18N2O3 B2958616 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate CAS No. 380604-83-1](/img/structure/B2958616.png)
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that are non-adjacent . Imidazole rings are present in many important biological molecules, including histidine and the B-vitamin biotin .
Synthesis Analysis
Imidazoles can be synthesized using several methods. One method involves the cyclization of amido-nitriles . Another method involves a one-pot metal and acid-free synthesis of trisubstituted imidazoles .
Chemical Reactions Analysis
Imidazoles can undergo various chemical reactions, including N-alkylation and N-acylation . They can also undergo oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Imidazole itself is a white or colourless solid that is soluble in water, producing a mildly alkaline solution .
科学的研究の応用
Environmental Fate and Behavior of Parabens
Parabens, structurally related to benzimidazole derivatives due to their benzoic acid esters composition, are extensively used as preservatives. They exhibit weak endocrine-disrupting properties and persist in aquatic environments due to widespread use. These compounds undergo reactions with free chlorine in water, forming chlorinated by-products. The environmental behavior of such compounds, including their degradation and persistence, offers insights into managing and mitigating the impact of related chemicals in water systems (Haman et al., 2015).
Synthesis and Biological Activity of Isoxazolone Derivatives
Isoxazolone derivatives, similar in their potential for biological activity, are synthesized through reactions involving aromatic aldehydes, showcasing their versatility as intermediates for heterocycles. The environmentally friendly procedures for preparing such heterocycles, including the use of inexpensive and safe catalysts, highlight the chemical industry's move towards greener synthesis methods. These derivatives have shown significant biological and medicinal properties, indicating the potential for developing new drugs or chemical agents (Laroum et al., 2019).
Antioxidant Evaluation and Therapeutic Potential
The study of synthetic phenolic antioxidants (SPAs) addresses their widespread use and environmental occurrence. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been investigated for their potential human exposure and toxicity. Such studies underscore the importance of understanding the environmental and health impacts of widely used chemical compounds, guiding the development of safer alternatives (Liu & Mabury, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[2-(hydroxymethyl)benzimidazol-1-yl]butyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJZUGTSQCJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)
![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)

![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)

![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)


![ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958555.png)
